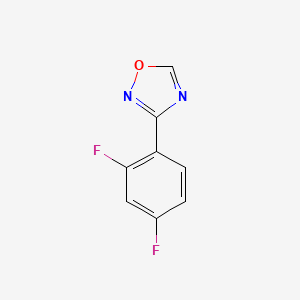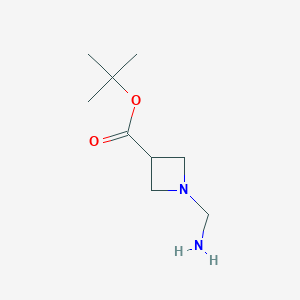![molecular formula C34H24N6O10 B15149246 N'~1~,N'~3~-bis{[3-(4-nitrophenoxy)phenyl]carbonyl}benzene-1,3-dicarbohydrazide](/img/structure/B15149246.png)
N'~1~,N'~3~-bis{[3-(4-nitrophenoxy)phenyl]carbonyl}benzene-1,3-dicarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE is a complex organic compound characterized by its multiple nitrophenoxy and benzohydrazide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 3-(4-nitrophenoxy)phenylboronic acid . The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups into the molecule.
科学的研究の応用
3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用機序
The mechanism of action of 3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitrophenoxy groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzohydrazide moiety may also play a role in binding to specific proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to these similar compounds, 3-(4-NITROPHENOXY)-N’-[3-({[3-(4-NITROPHENOXY)PHENYL]FORMOHYDRAZIDO}CARBONYL)BENZOYL]BENZOHYDRAZIDE is unique due to its complex structure, which includes multiple nitrophenoxy and benzohydrazide groups
特性
分子式 |
C34H24N6O10 |
|---|---|
分子量 |
676.6 g/mol |
IUPAC名 |
1-N',3-N'-bis[3-(4-nitrophenoxy)benzoyl]benzene-1,3-dicarbohydrazide |
InChI |
InChI=1S/C34H24N6O10/c41-31(35-37-33(43)23-6-2-8-29(19-23)49-27-14-10-25(11-15-27)39(45)46)21-4-1-5-22(18-21)32(42)36-38-34(44)24-7-3-9-30(20-24)50-28-16-12-26(13-17-28)40(47)48/h1-20H,(H,35,41)(H,36,42)(H,37,43)(H,38,44) |
InChIキー |
DITUYZBWFZKSKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NNC(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B15149165.png)
![2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15149177.png)


![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B15149190.png)

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B15149195.png)
![1-[4-(benzyloxy)phenyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide](/img/structure/B15149202.png)
![3-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149203.png)


![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149233.png)
amino}cyclohexanecarboxamide](/img/structure/B15149242.png)
![2-{1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15149243.png)
